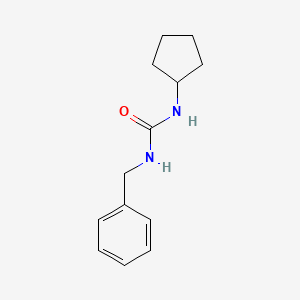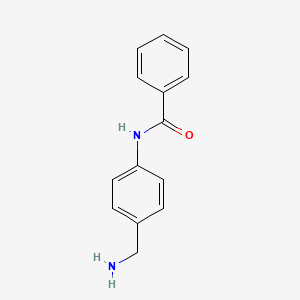
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as CDPC, is a synthetic compound that has been widely used in scientific research. CDPC is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and drug development.
Mecanismo De Acción
The exact mechanism of action of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is not fully understood. However, it is believed that the compound acts by modulating the activity of certain enzymes and receptors in the body. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. The compound has also been shown to activate the AMP-activated protein kinase, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anticonvulsant effects in animal models of epilepsy. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has also been shown to have antihypertensive effects in animal models of hypertension. The compound has also been shown to have antidiabetic effects in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is that it is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. The compound has also been extensively studied, and its biological activities are well documented. However, one of the limitations of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several potential future directions for research on 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. One area of interest is the compound's potential as an anticancer agent. Further research is needed to determine the exact mechanism of action of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in cancer cells and to determine its efficacy in animal models of cancer. Another area of interest is the compound's potential as a treatment for metabolic disorders such as diabetes and obesity. Further research is needed to determine the safety and efficacy of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in human clinical trials. Overall, 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a promising compound with a variety of potential applications in the field of medicine and drug development.
Métodos De Síntesis
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized using various methods, including the reaction of 2,3-dimethylpyrrole with cyanogen bromide and subsequent hydrolysis of the resulting nitrile. Another method involves the reaction of 2,3-dimethylpyrrole with acrylonitrile and subsequent hydrolysis. The synthesis of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine and drug development. The compound has been shown to have a variety of biological activities, including anticonvulsant, antihypertensive, and antidiabetic effects. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has also been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
5-cyano-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(8(11)12)3-6(4-9)10(5)2/h3H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUFPGRUUZVAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)




![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)